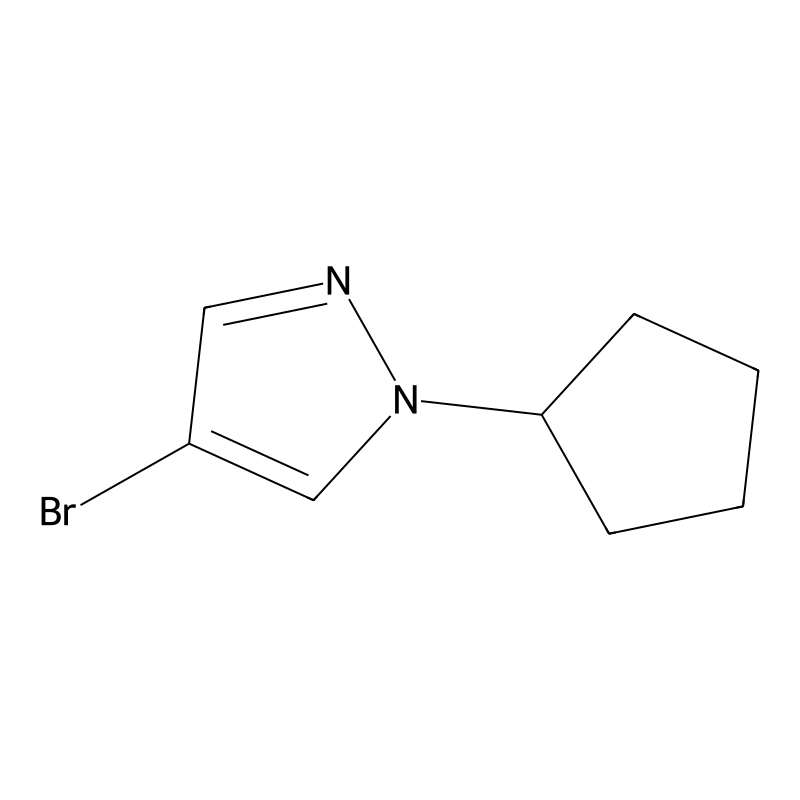

4-Bromo-1-cyclopentylpyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

Studies have explored methods for synthesizing 4-BCP. One reported route involves the reaction of cyclopentanone with hydrazine hydrate, followed by bromination with N-bromosuccinimide []. Researchers have also described methods for purifying and characterizing 4-BCP, which is typically a white crystalline solid [].

Potential Biological Activity

Research suggests that 4-BCP may have interesting biological properties. For instance, some studies have investigated its potential as an anxiolytic (anti-anxiety) agent []. However, further research is necessary to fully understand the effects of 4-BCP in biological systems.

4-Bromo-1-cyclopentylpyrazole is an organic compound characterized by the molecular formula C8H11BrN2. It belongs to the pyrazole family, which consists of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromine atom at the fourth position of the pyrazole ring and a cyclopentyl group at the first position contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals .

The chemical reactivity of 4-Bromo-1-cyclopentylpyrazole can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles. Additionally, the nitrogen atoms in the pyrazole ring can engage in protonation and deprotonation reactions, influencing the compound's acidity and basicity.

Common reactions include:

- Nucleophilic substitutions: The bromine substituent can be replaced by amines or other nucleophiles.

- Condensation reactions: The nitrogen atoms may react with carbonyl compounds to form more complex structures.

- Cyclization reactions: Under certain conditions, 4-Bromo-1-cyclopentylpyrazole may undergo cyclization to form larger heterocyclic compounds .

4-Bromo-1-cyclopentylpyrazole exhibits notable biological activities, particularly in pharmacological research. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in drug development. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, although comprehensive biological evaluations are necessary to substantiate these claims.

The compound's activity is often compared with other pyrazole derivatives, which have been documented for their roles as enzyme inhibitors and receptor modulators.

Several synthetic routes have been developed for the preparation of 4-Bromo-1-cyclopentylpyrazole. Common methods include:

- Bromination of Cyclopentylpyrazole: This involves the direct bromination of cyclopentylpyrazole using bromine or a brominating agent under controlled conditions.

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through condensation reactions involving hydrazines and carbonyl compounds.

- Multi-step Synthesis: Involves several reaction steps, including formation of the pyrazole ring followed by substitution with a cyclopentyl group and subsequent bromination .

The potential applications of 4-Bromo-1-cyclopentylpyrazole span various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for treating inflammatory diseases or pain management.

- Agrochemicals: Its structural characteristics may provide utility in developing new pesticides or herbicides.

- Material Science: As a heterocyclic compound, it could be explored for use in developing novel materials with specific electronic or optical properties .

Interaction studies are crucial for understanding how 4-Bromo-1-cyclopentylpyrazole interacts with biological systems. Research often focuses on:

- Receptor Binding: Investigating how the compound binds to specific receptors associated with pain and inflammation.

- Enzyme Inhibition: Assessing its potential as an inhibitor for enzymes involved in metabolic pathways.

- Molecular Docking Studies: Computational approaches are used to predict binding affinities and orientations within active sites of target proteins .

Several compounds exhibit structural similarities to 4-Bromo-1-cyclopentylpyrazole, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromo-1-methylpyrazole | Methyl group instead of cyclopentyl | Potentially different pharmacological effects |

| 3-Bromo-1-cyclopentylpyrazole | Bromine at the third position | May exhibit different reactivity patterns |

| 4-Chloro-1-cyclopentylpyrazole | Chlorine instead of bromine | Variations in biological activity |

These compounds share the pyrazole framework but differ in substituents, which can significantly influence their chemical behavior and biological activities. The unique combination of a bromine substituent and a cyclopentyl group in 4-Bromo-1-cyclopentylpyrazole may provide distinct advantages in specific applications compared to its analogs .

The synthesis of 4-Bromo-1-cyclopentylpyrazole represents a significant challenge in heterocyclic chemistry, requiring careful consideration of regioselectivity, reaction efficiency, and scalability. This comprehensive review examines the various synthetic approaches developed for this important pharmaceutical intermediate, ranging from classical methodologies to modern green chemistry applications.

Classical Synthesis Approaches

Cyclopentanone-Hydrazine Condensation Routes

The traditional approach to 4-Bromo-1-cyclopentylpyrazole synthesis involves the condensation of cyclopentanone with hydrazine derivatives, followed by selective bromination [2]. This classical methodology represents the foundation upon which modern synthetic strategies have been developed.

The reaction typically proceeds through initial formation of a cyclopentyl hydrazone intermediate, which subsequently undergoes cyclization with appropriate 1,3-dicarbonyl compounds [3] [4]. Studies have demonstrated that the reaction of cyclopentanone with hydrazine hydrate, followed by bromination with N-bromosuccinimide, provides the target compound in yields ranging from 60-85% . The reaction conditions typically require elevated temperatures of 110-170°C and reaction times of 3-16 hours .

A significant advancement in this approach was reported by researchers who optimized the condensation reaction using controlled addition sequences [6]. The method involves treating cyclopentanone with hydrazine hydrate under carefully controlled conditions, followed by immediate reaction with the appropriate diketone precursor. This modification improved both yield and regioselectivity compared to conventional batch processes.

The mechanism proceeds through nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization and subsequent bromination at the 4-position of the pyrazole ring [7]. Temperature control is critical, as excessive heating can lead to decomposition products and reduced yields. Optimal conditions involve maintaining reaction temperatures between 110-130°C during the initial condensation phase.

Direct Bromination Strategies

Direct bromination of 1-cyclopentylpyrazole represents an alternative classical approach that has found widespread application in both research and industrial settings [9]. This methodology offers the advantage of utilizing readily available starting materials and well-established reaction conditions.

Elemental bromine in acetic acid remains the most commonly employed brominating system, providing yields of 75-82% under optimized conditions . The reaction typically proceeds at 0-25°C with monitoring via thin-layer chromatography to prevent over-bromination. A representative procedure involves dissolving 1-cyclopentylpyrazole in glacial acetic acid, followed by dropwise addition of bromine solution while maintaining the temperature below 25°C.

N-Bromosuccinimide represents a milder alternative brominating agent, offering improved selectivity and reduced side product formation [10] [9]. Studies have demonstrated that bromination using N-Bromosuccinimide in dichloromethane provides yields of 68-75% with excellent regioselectivity for the 4-position . The reaction conditions are notably milder, proceeding at room temperature and requiring only 1-4 hours for completion.

Recent investigations have explored photocatalytic bromination using organic dyes as visible-light photoredox catalysts [9]. This approach utilizes erythrosine B as a photocatalyst to activate N-Bromosuccinimide under mild conditions, resulting in drastically reduced reaction times and improved selectivity. The method offers practical advantages by preventing byproducts from unwanted light-promoted radical pathways.

Modern Synthetic Strategies

Metal-Catalyzed Approaches

Palladium-catalyzed methodologies have emerged as powerful tools for the synthesis of brominated pyrazole derivatives with exceptional regiocontrol [11] [12] [13]. These approaches utilize direct C-H bond functionalization to introduce bromine atoms at specific positions on the pyrazole ring.

The most successful palladium-catalyzed approach involves the use of 5-chloropyrazoles as temporary protecting groups, allowing selective 4-arylation followed by deprotection [12]. This strategy employs as little as 0.1-0.5 mol% Pd(OAc)2 as catalyst with electron-deficient aryl bromides, achieving complete regioselectivity and yields of 43-88%. The reaction conditions typically require heating at 140°C for 12 hours in the presence of carboxylate bases.

A significant advancement was the development of palladium-catalyzed coupling reactions using tert-butylBrettPhos as ligand [13]. This system enables efficient coupling of aryl triflates with pyrazole derivatives, including those bearing bulky substituents such as cyclopentyl groups. The methodology demonstrates excellent functional group tolerance and provides access to complex N-arylpyrazole products in high yields.

Copper-catalyzed approaches have also gained prominence, particularly in continuous flow applications [14] [15]. These methods utilize silica-supported copper catalysts to facilitate cycloaddition reactions between sydnones and terminal alkynes, providing regioselective access to 1,4-disubstituted pyrazoles. The copper-catalyzed methodology has been successfully scaled up to produce practically useful amounts of pyrazole products within 2-5 hours.

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of pyrazole derivatives by offering enhanced control over reaction parameters, improved safety profiles, and opportunities for efficient scale-up [16] [17] [18]. These methodologies are particularly advantageous for reactions involving hazardous reagents or requiring precise temperature control.

A comprehensive two-stage flow synthesis has been developed for pyrazole derivatives starting from acetophenones [16] [19]. The process involves initial condensation with N,N-dimethylacetamide dimethyl acetal to form enaminone intermediates, followed by cyclization with hydrazine. Optimal conditions utilize a 5.0 mL stainless steel coil reactor at 170°C with a residence time of 10 minutes, achieving yields of 70-84% with excellent reproducibility.

The flow chemistry approach offers significant advantages in terms of reaction control and safety [17] [20]. Sequential copper-mediated alkyne homocoupling followed by Cope-type hydroamination provides access to 3,5-disubstituted pyrazoles via continuous flow processes. The methodology eliminates the need for intermediate isolation and enables direct telescoping of multiple synthetic steps.

Recent developments have focused on integrating purification and analysis units within continuous flow setups [18]. This approach facilitates real-time monitoring of reaction progress and enables immediate optimization of reaction parameters. Inline membrane separation techniques have been successfully employed to remove inorganic salts and extract products directly within the flow stream.

Green Chemistry Considerations

The development of environmentally benign synthetic methods for 4-Bromo-1-cyclopentylpyrazole has become increasingly important due to growing environmental concerns and regulatory requirements [21] [22] [23]. Green chemistry approaches focus on reducing waste generation, minimizing energy consumption, and utilizing renewable feedstocks.

Microwave-assisted synthesis represents a significant advancement in green chemistry applications [21]. These methods achieve dramatic reductions in reaction times from hours to minutes while maintaining or improving yields. A representative microwave-assisted procedure involves heating reactants at 85-150°C for 10-60 minutes, resulting in yields of 65-95% with significantly reduced energy consumption compared to conventional heating methods.

Solvent-free synthesis has emerged as an attractive alternative that eliminates organic solvent usage entirely [22] [24]. These approaches often employ ball milling, grinding, or other mechanical activation methods to facilitate bond formation. The methodology offers exceptional atom economy of 80-90% and reduces waste generation to 3-8 kg per kg of product compared to 12-20 kg for conventional batch processes.

Water as a reaction medium has gained considerable attention for pyrazole synthesis [23]. The "on water" approach utilizes semicarbazide hydrochloride as an alternative to toxic hydrazine, enabling synthesis under environmentally benign conditions. This methodology achieves sustainability scores of 9/10 compared to 3/10 for conventional batch processes while maintaining excellent yields and selectivity.

Scale-Up and Industrial Production Considerations

The transition from laboratory-scale synthesis to commercial production presents unique challenges that must be carefully addressed to ensure economic viability and regulatory compliance [25] [26] [27]. Scale-up considerations encompass process safety, equipment design, waste management, and quality control requirements.

Process safety assessment represents a critical component of scale-up development [26]. Safety evaluation studies have demonstrated that 4-Bromo-1-cyclopentylpyrazole exhibits acceptable stability profiles for large-scale production. The compound shows minimal sensitivity to mechanical stress, shock, or friction, and meets transportation safety requirements according to United Nations Manual of Tests and Criteria.

Heat and mass transfer limitations become increasingly important at larger scales [25]. Studies have shown that reaction yields typically decrease by 15-20% when scaling from laboratory (1-10 g) to manufacturing scale (10-100 kg). This yield loss is primarily attributed to less efficient mixing and heat transfer in larger reaction vessels. Continuous manufacturing processes offer advantages by maintaining consistent reaction conditions and enabling better process control.

Equipment selection plays a crucial role in successful scale-up implementation [27]. Jacketed reactors with efficient agitation systems are preferred for pilot-scale operations (100 g - 1 kg), while industrial reactors with advanced temperature control and automated monitoring systems are required for manufacturing scale operations. Flow chemistry systems offer particular advantages for continuous production, enabling throughput rates of 5000-20000 kg/day at commercial scale.

Quality control frequency must be adapted to production scale requirements [25]. Laboratory-scale syntheses typically require analysis of each batch, while manufacturing operations implement continuous monitoring systems with real-time analysis capabilities. Statistical process control methods are employed to ensure consistent product quality across large production runs.

Purification and Analytical Quality Control Methods

The purification and analytical characterization of 4-Bromo-1-cyclopentylpyrazole requires sophisticated methodologies to achieve the high purity standards demanded by pharmaceutical applications [28] [29] [30]. Modern analytical techniques provide comprehensive structural confirmation and impurity profiling capabilities.

Column chromatography remains the most versatile purification technique, typically employing silica gel with hexane/ethyl acetate gradient elution [31]. This methodology achieves purities of 95-98% with recovery yields of 85-92%. The technique is readily scalable and provides excellent separation of structural isomers and bromination byproducts. Automated column chromatography systems enable reproducible purification protocols suitable for industrial applications.

Crystallization represents the preferred purification method for achieving highest purity standards [28]. Controlled crystallization from isopropanol/water mixtures provides purities of 98-99.5% with recovery yields of 75-88%. The crystallization process effectively removes colored impurities and enables precise control of crystal morphology, which is important for downstream processing applications.

High-performance liquid chromatography serves dual roles as both purification and analytical technique [30]. Preparative HPLC using C18 columns with acetonitrile/water mobile phases achieves purities of 99-99.8% with recovery yields of 88-95%. The methodology provides the highest purity levels but is primarily applied to small-scale production due to economic considerations.

Gas chromatography-mass spectrometry represents the gold standard for analytical characterization [29] [32]. This technique provides definitive structural confirmation through fragmentation pattern analysis and enables detection of trace impurities at sub-part-per-million levels. Method validation studies demonstrate limits of detection below 1 ppm for brominated impurities.

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization capabilities [33] [4]. Both 1H and 13C NMR analysis enable confirmation of regioselectivity and detection of isomeric impurities. Advanced two-dimensional NMR techniques facilitate complete structural assignment and verification of synthetic routes.

| Analytical Method | Detection Limit | Purity Range | Application |

|---|---|---|---|

| HPLC-UV | 0.01-0.1% | 95-99.8% | Routine quality control |

| GC-MS | 1-10 ppm | 98-99.9% | Trace impurity analysis |

| LC-MS | 0.001-0.01% | 99-99.9% | Genotoxic impurity detection |

| NMR Spectroscopy | 0.1-1% | 95-99% | Structural confirmation |

| Melting Point | ±0.5°C | Qualitative | Identity verification |

The implementation of comprehensive analytical control strategies ensures consistent product quality across all production scales. Multi-technique approaches combining chromatographic, spectroscopic, and physical characterization methods provide robust quality assurance protocols suitable for pharmaceutical manufacturing requirements.